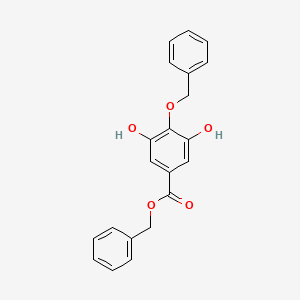

4-Benzyl-gallic Acid Benzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-gallic Acid Benzyl Ester is a product used for proteomics research . Its molecular formula is C21H18O5 and it has a molecular weight of 350.36 .

Molecular Structure Analysis

The molecular structure of 4-Benzyl-gallic Acid Benzyl Ester is characterized by its molecular formula C21H18O5 . More detailed structural information can be obtained from databases like PubChem .

Aplicaciones Científicas De Investigación

Protecting Groups in Peptide Synthesis

- A study by Tamiaki et al. (2001) demonstrates the use of a derivative of gallic acid as an effective protecting group for C-terminal carboxyl groups in liquid-phase peptide synthesis. This approach facilitates the construction of combinatorial peptide libraries due to the ease of purification by size-exclusion chromatography (Tamiaki et al., 2001).

Enzymatic Synthesis and Catalysis

- Research by Yu et al. (2004) explores the enzymatic synthesis of gallic acid esters from gallic acid and alcohols using microencapsulated tannase. The study highlights the influence of organic solvents on the synthetic activity, pointing towards potential applications in the food and pharmaceutical industries (Yu et al., 2004).

Material Science and Polymer Synthesis

- A contribution to material science is highlighted by Trollsås et al. (2000), who describe the synthesis and polymerization of new cyclic esters containing protected functional groups. This work underpins the development of hydrophilic aliphatic polyesters, showcasing the versatility of gallic acid derivatives in creating functional materials (Trollsås et al., 2000).

Neuroprotective Agents

- Gallic acid and its derivatives, including esters, are discussed by Daglia et al. (2014) for their antioxidant properties and neuroprotective actions. This research suggests the potential of these compounds in mitigating neurodegenerative diseases through their consumption in common foodstuffs (Daglia et al., 2014).

Synthesis of Advanced Chemical Fragments

- Domon and Uguen (2000) outline a methodology for synthesizing an advanced fragment from gallic acid, contributing to the total synthesis of stigmatellin. This showcases the utility of gallic acid derivatives in complex chemical syntheses (Domon & Uguen, 2000).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that benzyl esters, a class of compounds to which 4-benzyl-gallic acid benzyl ester belongs, are often involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .

Mode of Action

Benzyl esters, including 4-benzyl-gallic acid benzyl ester, can be synthesized through a direct esterification of alcohols catalyzed by tbai via c (sp3)–h bond functionalization . This process occurs under mild and clean conditions .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may play a role in carbon–carbon bond formation .

Result of Action

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

It is known that the synthesis of benzyl esters, including 4-benzyl-gallic acid benzyl ester, can be achieved under mild and clean conditions , suggesting that the compound’s action may be influenced by the conditions under which it is synthesized and used.

Propiedades

IUPAC Name |

benzyl 3,5-dihydroxy-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-18-11-17(21(24)26-14-16-9-5-2-6-10-16)12-19(23)20(18)25-13-15-7-3-1-4-8-15/h1-12,22-23H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSFLBPXRZXFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2O)C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675689 |

Source

|

| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-gallic Acid Benzyl Ester | |

CAS RN |

1159977-07-7 |

Source

|

| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[1-(2-methyl-2-propenyl)-2-pyrrolidinyl]-, (S)- (9CI)](/img/no-structure.png)